molecular formula C16H24FNO4S2 B7832943 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832943
M. Wt: 377.5 g/mol
InChI Key: YJGRVXNUPFLNSV-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a fluorinated phenyl group, a sulfonyl group, and a tetrahydrothiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the sulfonyl group and the incorporation of the pentylamino group. Common synthetic routes may involve:

    Formation of the Sulfonyl Group: This step often involves the reaction of 4-fluoro-3-methylphenyl with sulfonyl chloride under controlled conditions.

    Incorporation of the Pentylamino Group: This step may involve the reaction of the intermediate product with pentylamine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It may inhibit or activate specific enzymes, thereby modulating biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.

    Modulating Gene Expression: It may affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-(PENTYLAMINO)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is unique due to its specific structural features, such as the presence of a pentylamino group and a fluorinated phenyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxo-N-pentylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO4S2/c1-3-4-5-8-18-15-10-23(19,20)11-16(15)24(21,22)13-6-7-14(17)12(2)9-13/h6-7,9,15-16,18H,3-5,8,10-11H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGRVXNUPFLNSV-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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